molecular formula C12H19NO2 B033651 1-(3,4-Diethoxyphenyl)ethanamine CAS No. 105321-50-4

1-(3,4-Diethoxyphenyl)ethanamine

Cat. No.: B033651
CAS No.: 105321-50-4
M. Wt: 209.28 g/mol
InChI Key: OXUSXEBIIDKQFW-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)ethanamine is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a derivative of phenethylamine, characterized by the presence of two ethoxy groups attached to the benzene ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diethoxyphenyl)ethanamine typically involves the alkylation of 3,4-diethoxybenzaldehyde followed by reductive amination. One common method includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Diethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4-Diethoxyphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals

Mechanism of Action

The exact mechanism of action of 1-(3,4-Diethoxyphenyl)ethanamine is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction may involve binding to serotonin or dopamine receptors, influencing mood and behavior .

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of ethoxy groups.

    1-(3,4-Dimethoxyphenyl)ethanamine: Similar in structure but with methoxy groups.

Uniqueness: 1-(3,4-Diethoxyphenyl)ethanamine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its lipophilicity, potentially affecting its ability to cross biological membranes and interact with target receptors .

Properties

IUPAC Name

1-(3,4-diethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUSXEBIIDKQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387814
Record name 1-(3,4-diethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105321-50-4
Record name 3,4-Diethoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105321-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-diethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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